REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]([C:9]1([CH3:24])[CH2:10][N:11]([C:14]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)=[O:23])[CH2:12][CH2:13]1)[CH3:25].[CH2:26]1[O:27][CH2:28][CH2:29][O:30][CH2:31]1.[OH-:32].[OH-:34].[Pd+2:33]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]([C:9]1([CH3:24])[CH2:10][NH:11][CH2:12][CH2:13]1)[CH3:25]
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Name
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CN(C(=O)OC(C)(C)C)C1(C)CCN(C(=O)OCc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CN(C(=O)OC(C)(C)C)C1(C)CCN(C(=O)OCc2ccccc2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)OC(C)(C)C)C1(C)CCNC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]([C:9]1([CH3:24])[CH2:10][N:11]([C:14]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)=[O:23])[CH2:12][CH2:13]1)[CH3:25].[CH2:26]1[O:27][CH2:28][CH2:29][O:30][CH2:31]1.[OH-:32].[OH-:34].[Pd+2:33]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]([C:9]1([CH3:24])[CH2:10][NH:11][CH2:12][CH2:13]1)[CH3:25]
|
Name
|
CN(C(=O)OC(C)(C)C)C1(C)CCN(C(=O)OCc2ccccc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C(=O)OC(C)(C)C)C1(C)CCN(C(=O)OCc2ccccc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)OC(C)(C)C)C1(C)CCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |